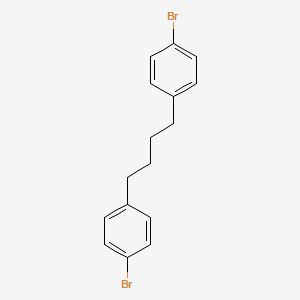
1,1'-(Butane-1,4-diyl)bis(4-bromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It consists of a butane-1,4-diyl linker connecting two 4-bromobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) typically involves the bromination of a precursor compound. One common method is the bromination of 1,1’-(Butane-1,4-diyl)bis(benzene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para positions of the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 1,1’-(Butane-1,4-diyl)bis(4-hydroxybenzene), 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene), and 1,1’-(Butane-1,4-diyl)bis(4-thiolbenzene).
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is 1,1’-(Butane-1,4-diyl)bis(benzene).
Aplicaciones Científicas De Investigación
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and electronic materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new covalent bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can be compared with other similar compounds, such as:
1,1’-(Butane-1,4-diyl)bis(benzene): Lacks the bromine atoms and has different reactivity and applications.
1,1’-(Butane-1,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,1’-(Butane-1,4-diyl)bis(4-fluorobenzene):
The uniqueness of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) lies in its specific reactivity due to the presence of bromine atoms, which can participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
89761-06-8 |
|---|---|
Fórmula molecular |
C16H16Br2 |
Peso molecular |
368.11 g/mol |
Nombre IUPAC |
1-bromo-4-[4-(4-bromophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,1-4H2 |
Clave InChI |
LKOXIIJYININIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


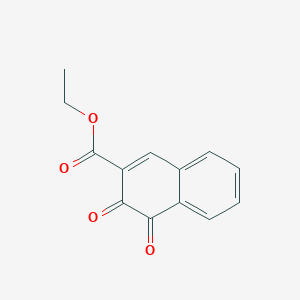
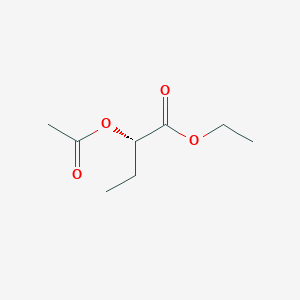
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)
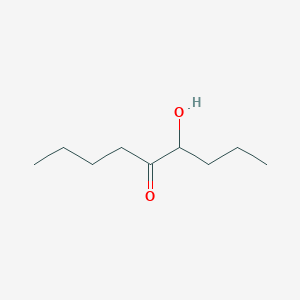
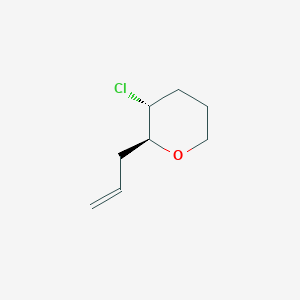
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)


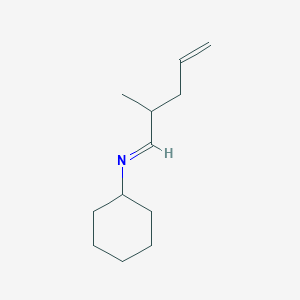
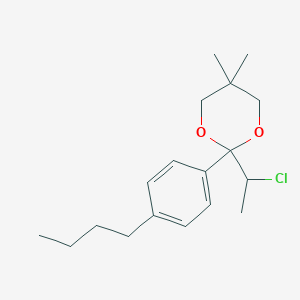
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
